molecular formula C20H22N4O3S2 B383371 Ethyl 6-methyl-2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 442865-28-3

Ethyl 6-methyl-2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B383371
CAS RN: 442865-28-3
M. Wt: 430.5g/mol
InChI Key: YYZIUMVIQKUMHB-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an ethyl group, a methyl group, a triazolo group, a pyridin group, a sulfanyl group, an acetamido group, a tetrahydro group, a benzothiophene group, and a carboxylate group . These groups could potentially contribute to the compound’s reactivity and properties.


Molecular Structure Analysis

The molecular formula of the compound is C20H22N4O3S2 . It likely has a complex 3D structure due to the presence of multiple rings and functional groups.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its structure and functional groups. For example, the presence of polar functional groups can affect its solubility in different solvents .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s used. Without specific information on this compound, it’s difficult to provide a detailed safety profile .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further studied for potential use as a drug .

properties

IUPAC Name

ethyl 6-methyl-2-[[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S2/c1-3-27-19(26)17-13-8-7-12(2)10-14(13)29-18(17)21-16(25)11-28-20-23-22-15-6-4-5-9-24(15)20/h4-6,9,12H,3,7-8,10-11H2,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZIUMVIQKUMHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CSC3=NN=C4N3C=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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